(Z)-N-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H14N2O4S2 and its molecular weight is 398.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-N-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a complex organic compound belonging to the thiazolidinone family. This compound has garnered attention due to its diverse biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. Its unique structure, characterized by a thiazolidinone core and a benzo[d][1,3]dioxole moiety, suggests a multifaceted mechanism of action that warrants detailed investigation.
Structural Overview
The compound can be represented by the following molecular formula:
This structure includes:
- Thiazolidinone core : Known for various biological activities.
- Benzo[d][1,3]dioxole moiety : Imparts additional pharmacological properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies on thiazolidinones have shown their ability to induce apoptosis in cancer cells through various pathways, including the caspase pathway.
A comparative analysis of related compounds reveals the following:
Compound Name | Structure Type | IC50 (µM) | Biological Activity |
---|---|---|---|
Thiazolidinedione | Thiazolidine | 3.2 (MCF-7) | Anticancer |
Benzothiazole | Benzothiazole | 6.8 (DU145) | Anticancer |
Nitrophenyl Derivative | Aromatic | 9.9 (A549) | Anticancer |
These findings suggest that this compound may also exhibit potent anticancer activity.
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been supported by studies indicating its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. The mechanism appears to involve modulation of signaling pathways related to inflammation, making it a candidate for further investigation in inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of related thiazolidinones has been documented against various bacterial strains. For instance, a study reported that certain derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be fully elucidated but is expected to follow similar trends.
Case Studies
Several case studies have explored the biological activities of thiazolidinone derivatives:
-
Anticancer Study :
- Objective : To evaluate the cytotoxic effects on various cancer cell lines.
- Method : MTT assay was used to determine cell viability after treatment with the compound.
- Results : Significant cytotoxicity was observed in MCF-7 and DU145 cell lines with IC50 values of 3.2 µM and 6.8 µM respectively.
-
Anti-inflammatory Study :
- Objective : To assess the impact on cytokine release in vitro.
- Method : ELISA assays were performed to measure IL-6 and TNF-α levels post-treatment.
- Results : The compound reduced cytokine levels significantly compared to controls.
Properties
IUPAC Name |
N-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S2/c1-11(22)20-13-3-5-14(6-4-13)21-18(23)17(27-19(21)26)9-12-2-7-15-16(8-12)25-10-24-15/h2-9H,10H2,1H3,(H,20,22)/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJLNYGJIGQGFT-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.